molecular formula C10H14O2S B7996970 (3,4-Dimethoxyphenyl)(ethyl)sulfane

(3,4-Dimethoxyphenyl)(ethyl)sulfane

Cat. No.: B7996970
M. Wt: 198.28 g/mol
InChI Key: FNXNBFWXOUYDAA-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(ethyl)sulfane is an organic compound characterized by the presence of a sulfane group attached to a (3,4-dimethoxyphenyl) and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(ethyl)sulfane typically involves the reaction of 3,4-dimethoxyphenyl derivatives with ethyl sulfide under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(ethyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(ethyl)sulfane involves its interaction with various molecular targets. The sulfane group can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an ethyl group.

    (3,4-Dimethoxyphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of an ethyl group.

    (3,4-Dimethoxyphenyl)(butyl)sulfane: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: (3,4-Dimethoxyphenyl)(ethyl)sulfane is unique due to its specific ethyl group, which can influence its reactivity and interaction with other molecules. This slight variation can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

4-ethylsulfanyl-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXNBFWXOUYDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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